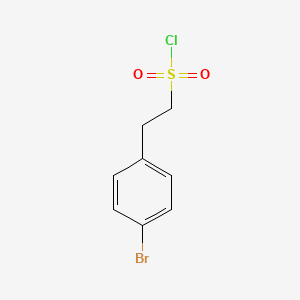

2-(4-Bromophenyl)ethanesulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Electrophilic Reagents in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents. The strong electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, rendering the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity makes them excellent partners for a wide range of nucleophiles, including alcohols, amines, and thiols.

The primary utility of sulfonyl chlorides lies in their ability to form sulfonamides and sulfonic esters upon reaction with amines and alcohols, respectively. Sulfonamides are a critical pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. Sulfonic esters, on the other hand, are excellent leaving groups in nucleophilic substitution and elimination reactions, facilitating the conversion of alcohols into other functional groups.

Structural Classification and Research Relevance of Arylalkanesulfonyl Chlorides

2-(4-Bromophenyl)ethanesulfonyl chloride belongs to the subclass of arylalkanesulfonyl chlorides. This classification signifies the presence of an arylethyl group attached to the sulfonyl chloride moiety. The general structure consists of an aromatic ring separated from the sulfonyl group by an alkyl spacer, in this case, an ethane (B1197151) bridge.

The research relevance of arylalkanesulfonyl chlorides stems from the combination of the reactive sulfonyl chloride group and the tunable properties of the aromatic ring. The substituents on the aryl ring can influence the electronic properties of the sulfonyl chloride and can also serve as a handle for further chemical modifications. The presence of the bromine atom in this compound, for instance, opens up possibilities for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Overview of Current Research Trajectories Involving this compound

While extensive public-domain research specifically detailing the applications of this compound is somewhat limited, its utility can be inferred from its inclusion in patent literature, particularly in the field of medicinal chemistry. For instance, the compound is mentioned in a patent (US 2009/0163586 A1) related to the synthesis of novel compounds, suggesting its role as a key building block or intermediate. chemsrc.com

Its appearance in the chemical literature, such as in Bioorganic and Medicinal Chemistry Letters in 1998, further indicates its use within the research community, likely in the synthesis of biologically active molecules where the 2-(4-bromophenyl)ethyl scaffold is a desired structural motif. chemsrc.com The primary research trajectory for this compound appears to be as a precursor for the synthesis of more complex molecules, particularly sulfonamides, which are of significant interest in drug discovery programs.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 711018-68-7 |

| Molecular Formula | C₈H₈BrClO₂S |

| Molecular Weight | 283.57 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CCS(=O)(=O)Cl)Br |

The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUYMLVRJKFPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl Ethanesulfonyl Chloride

General Approaches to Arylalkanesulfonyl Chloride Synthesis

The preparation of arylalkanesulfonyl chlorides is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The primary strategies involve the oxidation and chlorination of sulfur-containing starting materials.

Oxidative Chlorination Routes

Oxidative chlorination is a direct and widely used method for the synthesis of sulfonyl chlorides. thieme-connect.com This approach involves the simultaneous oxidation of a sulfur compound and the introduction of a chlorine atom to the sulfur center. The choice of starting material, oxidizing agent, and chlorinating agent can be tailored to achieve high yields and purity.

The direct conversion of thiols to their corresponding sulfonyl chlorides is a common and efficient method. organic-chemistry.orgdntb.gov.ua This transformation requires an oxidizing agent to raise the oxidation state of the sulfur atom and a source of chlorine. Various reagent systems have been developed to facilitate this conversion under mild and efficient conditions. researchgate.netorganic-chemistry.org The reaction is applicable to a wide range of thiols, including aromatic, heterocyclic, and aliphatic variants. organic-chemistry.org

A variety of oxidizing and chlorinating agent combinations have been explored to optimize the synthesis of sulfonyl chlorides from thiols.

Hydrogen Peroxide (H₂O₂): As a green and atom-economical oxidant, hydrogen peroxide is an attractive choice, producing water as the only byproduct. organic-chemistry.orgjchemrev.com

H₂O₂/SOCl₂: The combination of hydrogen peroxide and thionyl chloride (SOCl₂) is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. researchgate.netorganic-chemistry.org This method is characterized by very short reaction times and excellent yields. organic-chemistry.org

H₂O₂/ZrCl₄: Zirconium tetrachloride (ZrCl₄) in the presence of hydrogen peroxide provides a very efficient route for the oxidative chlorination of thiols. thieme-connect.comorganic-chemistry.org This system is noted for its high yields, rapid reactions, and mild conditions, avoiding the use of harsh reagents. organic-chemistry.org

Oxone: Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), serves as a powerful oxidizing agent in organic synthesis. nih.gov Its use aligns with green chemistry principles. nih.gov

N-Chlorosuccinimide (NCS): NCS can act as both an oxidant and a source of chlorine. In combination with dilute hydrochloric acid, it facilitates the smooth oxidation of thiols to sulfonyl chlorides in good yields. organic-chemistry.org It is also used in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the effectiveness of various reagent systems in the synthesis of sulfonyl chlorides.

| Oxidizing Agent | Chlorinating Agent/Catalyst | Substrate | Key Advantages |

| Hydrogen Peroxide | Thionyl Chloride (SOCl₂) | Thiols | Highly reactive, excellent yields, very short reaction times. researchgate.netorganic-chemistry.org |

| Hydrogen Peroxide | Zirconium Tetrachloride (ZrCl₄) | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions, avoids harsh reagents. thieme-connect.comorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Hydrochloric Acid (HCl) | Thiols | Good yields, mild conditions. organic-chemistry.org |

| Nitrate (B79036) Salt | Chlorotrimethylsilane | Thiols, Disulfides | Mild, efficient, highly selective, clean reactions. organic-chemistry.org |

Disulfides can also serve as precursors for sulfonyl chlorides through oxidative chlorosulfonation. organic-chemistry.org This process involves the cleavage of the disulfide bond followed by oxidation and chlorination of the resulting sulfur species. Reagent systems like hydrogen peroxide in the presence of zirconium tetrachloride have proven effective for converting disulfides directly into sulfonyl chlorides with high purity and in excellent yields. thieme-connect.comorganic-chemistry.org This method benefits from mild reaction conditions and short reaction times. organic-chemistry.org

Preparation from Alkyl Halides via S-Alkylisothiouronium Salts

An alternative to oxidative chlorination of thiols and disulfides is the synthesis of sulfonyl chlorides from alkyl halides. researchgate.netresearchgate.net This two-step process involves the formation of an S-alkylisothiouronium salt, which is then converted to the desired sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org This method is particularly useful as it avoids the handling of odorous thiols. organic-chemistry.org

S-alkylisothiouronium salts are readily prepared by the reaction of an alkyl halide with thiourea (B124793). researchgate.net This reaction proceeds via a nucleophilic substitution where the sulfur atom of thiourea attacks the electrophilic carbon of the alkyl halide. The resulting salts are typically crystalline solids that can be easily isolated. organic-chemistry.org For instance, reacting an alkyl chloride with thiourea in ethanol (B145695) under reflux leads to the formation of the corresponding S-alkylisothiouronium chloride. researchgate.net This method is applicable to a diverse range of alkyl halides. researchgate.netresearchgate.net The reaction times for the formation of these salts can vary from 30 to 60 minutes depending on the substrate. researchgate.net

The subsequent conversion of the S-alkylisothiouronium salt to the sulfonyl chloride is achieved through oxidative chlorosulfonation using reagents such as bleach or N-chlorosuccinimide (NCS) in the presence of an acid. organic-chemistry.orgorganic-chemistry.org This approach is environmentally friendly, utilizes readily accessible reagents, and offers high yields. organic-chemistry.org

N-Chlorosuccinimide (NCS)-Mediated Oxidative Chlorosulfonation of Isothiouronium Salts

A convenient and environmentally sound method for synthesizing alkanesulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This approach is a significant improvement over traditional methods that often employ hazardous reagents like chlorine gas. researchgate.netresearchgate.net The process is operationally simple, scalable, and avoids the use of toxic, odorous thiols by utilizing stable, odorless S-alkylisothiourea salts as precursors. organic-chemistry.orgresearchgate.net

The synthesis begins with the preparation of the S-alkylisothiourea salt, which is readily formed from the reaction of an appropriate alkyl halide (or mesylate) with inexpensive thiourea. organic-chemistry.orgresearchgate.net For the target molecule, the precursor would be S-[2-(4-bromophenyl)ethyl]isothiouronium halide, derived from 2-(4-bromophenyl)ethyl halide. This salt is then subjected to oxidative chlorosulfonation with NCS in an acidic aqueous medium to yield the desired sulfonyl chloride. google.com The reaction proceeds efficiently under mild conditions, producing structurally diverse sulfonyl chlorides in moderate to excellent yields. organic-chemistry.org

A key advantage of this method is its environmental friendliness. The primary byproduct, succinimide (B58015), is water-soluble and can be easily separated from the product. researchgate.net Furthermore, in large-scale syntheses, the succinimide can be recovered from the aqueous phase and reconverted to the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach), creating a sustainable and economical process. organic-chemistry.orgresearchgate.net This method successfully circumvents the drawbacks associated with pollutant thiol derivatives and the hazards of using chlorine gas. researchgate.net

Table 1: General Steps for NCS-Mediated Synthesis of Alkanesulfonyl Chlorides

| Step | Description | Reagents | Key Advantages |

|---|---|---|---|

| 1 | Formation of S-Alkylisothiourea Salt | Alkyl halide, Thiourea | Utilizes readily available, inexpensive, and odorless starting materials. organic-chemistry.orgresearchgate.net |

| 2 | Oxidative Chlorosulfonation | S-Alkylisothiourea salt, N-Chlorosuccinimide (NCS), Acid (e.g., HCl) | Avoids hazardous chlorine gas; proceeds under mild conditions. researchgate.netresearchgate.net |

| 3 | Work-up and Isolation | Extraction with organic solvent | Simple purification; water-soluble succinimide byproduct is easily removed. organic-chemistry.org |

| 4 | (Optional) | Recovery and recycling of succinimide | Byproduct can be converted back to NCS, making the process sustainable. researchgate.net |

Chlorosulfonylation of Unsaturated Precursors

The introduction of a sulfonyl chloride group can also be achieved through the chlorosulfonylation of unsaturated compounds, such as alkenes. This strategy offers a direct route to sulfonyl chlorides from readily available hydrocarbon feedstocks.

Styrene (B11656) and its derivatives are common precursors for the synthesis of phenylethanesulfonyl chlorides. One established method involves the reaction of a styrene derivative with chlorosulfonic acid. ontosight.ai For the synthesis of the target compound, 4-bromostyrene (B1200502) would be the logical starting material.

More advanced strategies include multi-component reactions. A copper-catalyzed four-component chloro-arylsulfonylation of styrene derivatives has been developed using aryldiazonium tetrafluoroborates, lithium chloride, and sulfur dioxide. acs.org This method proceeds under mild conditions and demonstrates good functional group compatibility and high regioselectivity. acs.org Another approach involves reacting sodium styrene p-sulfonate with thionyl chloride in dimethylformamide to produce the corresponding sulfonyl chloride. prepchem.com While this method yields a styrenesulfonyl chloride, subsequent reduction of the vinyl group would be necessary to obtain the ethanesulfonyl chloride structure.

Table 2: Comparison of Synthetic Strategies from Styrene Derivatives

| Method | Key Reagents | Precursor for Target Molecule | Notes |

|---|---|---|---|

| Direct Chlorosulfonylation | Chlorosulfonic Acid | 4-Bromostyrene | A direct and traditional method for introducing the sulfonyl chloride group. ontosight.ai |

| Copper-Catalyzed Four-Component Reaction | Aryldiazonium tetrafluoroborate, LiCl, SO₂, Copper catalyst | 4-Bromostyrene | Offers mild conditions and good functional group tolerance. acs.org |

Alternative and Emerging Synthetic Strategies

Research continues to focus on developing more efficient, safer, and environmentally benign methods for synthesizing sulfonyl chlorides, moving away from hazardous reagents and minimizing waste.

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides. rsc.org One such approach is the metal-free, aerobic oxidation of thiols to produce sulfonyl chlorides and bromides. This method uses ammonium (B1175870) nitrate as a source of nitrogen oxides (NO/NO₂) in a redox-catalytic cycle, with oxygen serving as the terminal oxidant. rsc.orgresearchgate.net The reaction significantly reduces solvent usage compared to traditional methods, as the product can often be isolated by simple filtration over a short pad of silica (B1680970) gel. rsc.org

Another environmentally benign strategy is the oxyhalogenation of thiols and disulfides using oxone and a potassium halide (KCl or KBr) in water. rsc.org This method is simple and rapid, proceeding under mild conditions with water as the solvent, which aligns well with the goals of green chemistry. rsc.org These methods represent a shift away from traditional oxidants and halogenating agents like NCS or chlorine gas, which generate considerable amounts of waste. rsc.org

Precursor Synthesis and Derivatization Relevant to 2-(4-Bromophenyl)ethanesulfonyl Chloride

The availability of high-quality starting materials is crucial for the successful synthesis of the target compound. The synthesis of 2-(4-bromophenyl)ethyl halides is a key step, as these compounds are the direct precursors for the NCS-mediated chlorosulfonation route.

Alkyl halides, particularly bromides, can be synthesized through various established methods. For the preparation of 2-(4-bromophenyl)ethyl bromide, two primary strategies are applicable. The first involves the hydrobromination of an unactivated alkene, in this case, 4-bromostyrene. organic-chemistry.org This can be achieved using reagents such as hydrobromic acid.

Alternatively, a substitution reaction can be performed on the corresponding alcohol, 2-(4-bromophenyl)ethanol. Numerous reagents can effect this transformation. For instance, alcohols can be efficiently converted to alkyl bromides using a combination of a tetraethylammonium (B1195904) halide and [Et₂NSF₂]BF₄ (XtalFluor-E), which generates water-soluble byproducts, simplifying the work-up process. organic-chemistry.org Another mild method involves the use of substoichiometric amounts of thiourea to mediate the halogenation of alcohols. organic-chemistry.org These methods provide reliable pathways to the necessary 2-(4-bromophenyl)ethyl halide precursor required for subsequent conversion to this compound.

Synthesis of 2-(4-Bromophenyl)ethanethiol (B3295855)

The synthesis of 2-(4-bromophenyl)ethanethiol is a critical step in the multi-step preparation of this compound. This thiol intermediate is typically synthesized from the corresponding haloalkane, 1-bromo-4-(2-bromoethyl)benzene (B154583), through nucleophilic substitution reactions employing sulfur-containing nucleophiles. Two prevalent and effective methods for this transformation are detailed below.

Method A: Synthesis via Thioacetate (B1230152) Intermediate

A widely used and reliable method for the preparation of thiols from alkyl halides involves the formation of a thioacetate intermediate, followed by its hydrolysis. This two-step approach is generally preferred as it minimizes the formation of disulfide byproducts, which can occur when using sulfide (B99878) or hydrosulfide (B80085) salts directly.

The first step involves the reaction of 1-bromo-4-(2-bromoethyl)benzene with a thioacetate salt, such as potassium thioacetate, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the thioacetate anion displaces the bromide ion to form S-(2-(4-bromophenyl)ethyl) ethanethioate.

In the second step, the isolated thioacetate intermediate is hydrolyzed to the desired thiol. This is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) or sodium methoxide (B1231860) in methanol, followed by an acidic workup to neutralize the resulting thiolate. nih.gov

Reaction Scheme: Step 1: Formation of S-(2-(4-bromophenyl)ethyl) ethanethioate Br-C₆H₄-CH₂CH₂-Br + KSC(=O)CH₃ → Br-C₆H₄-CH₂CH₂-SC(=O)CH₃ + KBr

Step 2: Hydrolysis to 2-(4-Bromophenyl)ethanethiol Br-C₆H₄-CH₂CH₂-SC(=O)CH₃ + NaOH → Br-C₆H₄-CH₂CH₂-SNa + CH₃COONa + H₂O Br-C₆H₄-CH₂CH₂-SNa + HCl → Br-C₆H₄-CH₂CH₂-SH + NaCl

| Step | Reagents and Conditions | Product | Typical Yield |

| 1 | 1-bromo-4-(2-bromoethyl)benzene, Potassium thioacetate, Acetone, Reflux | S-(2-(4-bromophenyl)ethyl) ethanethioate | Good to Excellent cmu.edu |

| 2 | S-(2-(4-bromophenyl)ethyl) ethanethioate, Sodium hydroxide, Methanol, then HCl (aq) | 2-(4-Bromophenyl)ethanethiol | High |

Method B: Synthesis via Isothiouronium Salt

Another common and effective method for the synthesis of thiols from alkyl halides is through the formation of an intermediate isothiouronium salt. This method involves the reaction of the alkyl halide with thiourea.

In this procedure, 1-bromo-4-(2-bromoethyl)benzene is reacted with thiourea in a solvent such as ethanol. This reaction forms a stable, often crystalline, S-alkylisothiouronium salt. The subsequent step involves the alkaline hydrolysis of this salt, typically using a strong base like sodium hydroxide, which liberates the thiol. This method is advantageous as the intermediate salt can often be easily purified by recrystallization.

Reaction Scheme: Step 1: Formation of the Isothiouronium Salt Br-C₆H₄-CH₂CH₂-Br + S=C(NH₂)₂ → [Br-C₆H₄-CH₂CH₂-S-C(=NH₂⁺)NH₂]Br⁻

Step 2: Hydrolysis to 2-(4-Bromophenyl)ethanethiol [Br-C₆H₄-CH₂CH₂-S-C(=NH₂⁺)NH₂]Br⁻ + NaOH → Br-C₆H₄-CH₂CH₂-SH + Urea + NaBr

| Step | Reagents and Conditions | Product | Typical Yield |

| 1 | 1-bromo-4-(2-bromoethyl)benzene, Thiourea, Ethanol, Reflux | 2-(2-(4-bromophenyl)ethyl)isothiouronium bromide | High |

| 2 | 2-(2-(4-bromophenyl)ethyl)isothiouronium bromide, Sodium hydroxide, Water/Ethanol, Reflux | 2-(4-Bromophenyl)ethanethiol | Good |

Reactivity and Mechanistic Investigations of 2 4 Bromophenyl Ethanesulfonyl Chloride

Electrophilic Properties of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is the primary center of electrophilicity in 2-(4-Bromophenyl)ethanesulfonyl chloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a hard electrophile and highly susceptible to attack by a wide range of nucleophiles. wikipedia.orgnih.gov

The reactivity of the sulfonyl chloride is more pronounced than that of corresponding acyl chlorides due to the geometry and electronic structure of the sulfonyl group. The tetrahedral sulfur center is sterically accessible, and the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom. wikipedia.orgnih.gov The presence of the electron-withdrawing 4-bromophenyl group, connected via an ethyl bridge, can exert a modest inductive effect, potentially influencing the electrophilicity of the sulfur center.

Nucleophilic Substitution Reactions at the Sulfur Center

The most characteristic reactions of this compound involve the displacement of the chloride ion by various nucleophiles. wikipedia.org These reactions are fundamental to the synthesis of a diverse array of sulfonated derivatives. The general mechanism for these transformations typically follows a nucleophilic substitution pathway at the tetracoordinate sulfur atom. nih.govmdpi.com

Aminolysis for Sulfonamide Formation

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. cbijournal.com This reaction is one of the most common and synthetically useful transformations of sulfonyl chlorides. organic-chemistry.orgresearchgate.net The reaction typically proceeds readily, often in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.com

The general reaction is as follows: Ar-CH₂CH₂-SO₂Cl + 2 R¹R²NH → Ar-CH₂CH₂-SO₂NR¹R² + R¹R²NH₂⁺Cl⁻ (where Ar = 4-Bromophenyl)

This method is highly versatile for creating a library of sulfonamide derivatives with diverse biological and chemical properties. cbijournal.comenamine.net

Table 1: Illustrative Examples of Aminolysis Reactions

| Amine Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | 2-(4-Bromophenyl)ethanesulfonamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(4-Bromophenyl)ethanesulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-2-(4-Bromophenyl)ethanesulfonamide |

Alcoholysis for Sulfonate Ester Synthesis

When treated with alcohols or phenols, this compound undergoes alcoholysis to form sulfonate esters. eurjchem.comeurjchem.com This reaction is also typically carried out in the presence of a non-nucleophilic base to scavenge the generated HCl. researchgate.net Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. eurjchem.comenovatia.com

The general reaction is: Ar-CH₂CH₂-SO₂Cl + R-OH + Base → Ar-CH₂CH₂-SO₂OR + Base·HCl (where Ar = 4-Bromophenyl)

The stability and reactivity of the resulting sulfonate ester depend on the nature of the alcohol or phenol (B47542) used. researchgate.netenovatia.com

Table 2: Illustrative Examples of Alcoholysis Reactions

| Alcohol/Phenol Nucleophile | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 2-(4-Bromophenyl)ethanesulfonate |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 2-(4-Bromophenyl)ethanesulfonate |

| Phenol (C₆H₅OH) | Phenyl 2-(4-Bromophenyl)ethanesulfonate |

Thiolysis for Sulfonothioate Formation

Analogous to alcoholysis, the reaction of this compound with thiols (mercaptans) leads to the formation of sulfonothioates (thiosulfonates). This process, known as thiolysis, involves the attack of the sulfur nucleophile on the electrophilic sulfonyl sulfur. The reaction conditions are similar to those used for aminolysis and alcoholysis, often requiring a base to facilitate the reaction. researchgate.net

The general reaction is: Ar-CH₂CH₂-SO₂Cl + R-SH + Base → Ar-CH₂CH₂-SO₂SR + Base·HCl (where Ar = 4-Bromophenyl)

Reactions with Inorganic Nucleophiles (e.g., Azide (B81097), Fluoride (B91410) Ions)

This compound can also react with various inorganic nucleophiles. A notable example is the reaction with sodium azide (NaN₃) to produce the corresponding sulfonyl azide. tandfonline.comtandfonline.comresearchgate.net This nucleophilic substitution is a practical method for synthesizing sulfonyl azides, which are versatile reagents in organic chemistry. tandfonline.comijsrst.com The reaction is often carried out in aqueous-organic solvent mixtures or under phase-transfer catalysis conditions. tandfonline.com

Another important transformation is the halide exchange reaction, where the chloride is displaced by a fluoride ion to yield a sulfonyl fluoride. organic-chemistry.org This can be achieved using fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts but are valuable reagents in their own right, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.govacs.org

Table 3: Reactions with Inorganic Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(4-Bromophenyl)ethanesulfonyl azide |

| Fluoride (F⁻) | Potassium Fluoride (KF) | 2-(4-Bromophenyl)ethanesulfonyl fluoride |

Transition Metal-Catalyzed Reactions

Transition metal catalysis is pivotal in activating the otherwise unreactive C-Br and S-Cl bonds in this compound, enabling a variety of cross-coupling reactions.

Sulfonylation of Organometallic Reagents

While less common than reactions involving the aryl bromide, the sulfonyl chloride group can participate in transition metal-catalyzed reactions. For instance, sulfonyl chlorides can undergo coupling with organometallic reagents, such as organostannanes in the Stille reaction, to form sulfones. However, a more frequent outcome is the desulfonylative cross-coupling, where the sulfonyl chloride group acts as a leaving group, and the aryl group couples with the organometallic partner.

Cross-Coupling Methodologies Involving the Aryl Halide or Sulfonyl Chloride Linkage

Both the aryl bromide and the sulfonyl chloride moieties can serve as electrophilic partners in cross-coupling reactions. The relative reactivity of these two groups depends on the specific reaction conditions, including the choice of catalyst and ligands. Generally, the C-Br bond is more reactive than the C-S bond in many palladium-catalyzed processes. However, under certain conditions, the sulfonyl chloride can be the more reactive site.

Table of Representative Cross-Coupling Reactions:

| Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product |

| Suzuki Coupling | Aryl Bromide | Phenylboronic acid | Pd(PPh3)4 | 2-(4'-Phenylphenyl)ethanesulfonyl chloride |

| Heck Reaction | Aryl Bromide | Styrene (B11656) | Pd(OAc)2/P(o-tolyl)3 | 2-(4-Stilbenyl)ethanesulfonyl chloride |

| Sonogashira Coupling | Aryl Bromide | Phenylacetylene | PdCl2(PPh3)2/CuI | 2-(4-(Phenylethynyl)phenyl)ethanesulfonyl chloride |

| Buchwald-Hartwig Amination | Aryl Bromide | Aniline | Pd2(dba)3/BINAP | 2-(4-(Phenylamino)phenyl)ethanesulfonyl chloride |

| Stille Coupling | Aryl Bromide | Tributyl(phenyl)tin | Pd(PPh3)4 | 2-(4'-Phenylphenyl)ethanesulfonyl chloride |

| Negishi Coupling | Aryl Bromide | Phenylzinc chloride | Pd(PPh3)4 | 2-(4'-Phenylphenyl)ethanesulfonyl chloride |

| Stille (Desulfonylative) | Sulfonyl Chloride | Tributyl(phenyl)tin | Pd2(dba)3/TFP, CuBr·Me2S | 4-Bromobiphenyl |

Radical Reactions and Associated Mechanisms

The involvement of this compound in radical reactions can be anticipated at two primary sites: the benzylic position of the ethyl chain and through processes involving the sulfonyl group.

As previously mentioned, the benzylic C-H bond is susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. pearson.com This initiation step is typically achieved using radical initiators like azobisisobutyronitrile (AIBN) or photochemical methods. The propagation phase involves the reaction of this radical with a halogen source, such as N-bromosuccinimide (NBS), to yield the halogenated product and regenerate the radical chain carrier. researchgate.netvaia.com

Another significant radical pathway is desulfonylation, where the sulfonyl group is removed. nih.govfiu.edu This process can be initiated by radical-inducing reagents and proceeds through a radical intermediate where the C-S bond is cleaved. Such reactions are valuable for the removal of the sulfonyl moiety and the formation of new carbon-carbon or carbon-hydrogen bonds.

Stereochemical Control and Regioselectivity in Derived Reactions

Achieving stereochemical and regiochemical control in reactions derived from this compound is crucial for the synthesis of well-defined products.

In the context of functionalizing the alkyl chain, if a chiral center is introduced, for example, through asymmetric reduction of a ketone formed from the sulfonyl chloride, the stereochemistry of subsequent reactions at this center needs to be considered. For reactions involving the formation of a double bond via elimination, the regioselectivity is governed by the nature of the base and the substrate, with the potential for the formation of either the Zaitsev or Hofmann product, although with a terminal sulfonyl chloride, the formation of the terminal alkene is expected.

For addition reactions to the vinylsulfonate derivative, the regioselectivity is dictated by the electronic nature of the double bond, which is influenced by the electron-withdrawing sulfonyl group. This typically directs nucleophilic attack to the β-carbon (Michael addition). The stereochemistry of such additions can often be controlled by the choice of reagents and reaction conditions.

In transition metal-catalyzed cross-coupling reactions at the aromatic ring, the regioselectivity is inherently controlled by the position of the bromine atom. The stereochemistry of these reactions is generally not a factor unless chiral ligands are employed to induce asymmetry in specific cases.

| Reaction Type | Key Control Element | Outcome |

| Asymmetric Reduction | Chiral reducing agent | Enantiomerically enriched alcohol |

| Elimination Reaction | Steric hindrance of the base | Regioselective formation of the terminal alkene |

| Michael Addition to Vinylsulfonate | Electronic nature of the double bond | Regioselective addition to the β-carbon |

| Cross-Coupling Reactions | Position of the bromine substituent | Regiospecific substitution at the para-position |

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies specifically focused on this compound are not extensively available in the public domain literature. However, the reaction mechanisms of this compound can be inferred by examining the well-documented reactivity of analogous alkanesulfonyl and arenesulfonyl chlorides. The reactivity is primarily centered on the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl), which is susceptible to nucleophilic attack. The key mechanistic pathways generally considered for sulfonyl chlorides are the Sₙ2 (bimolecular nucleophilic substitution), Sₙ1 (unimolecular nucleophilic substitution), and elimination-addition (via a sulfene (B1252967) intermediate) mechanisms.

For this compound, which is a primary alkanesulfonyl chloride with an aryl substituent on the β-carbon, the Sₙ2 mechanism is the most probable pathway in reactions with nucleophiles, particularly in solvolysis. In a typical Sₙ2 reaction, a nucleophile attacks the sulfur atom, leading to a transition state where the nucleophile is partially bonded to the sulfur and the chloride leaving group is partially detached. This process occurs in a single concerted step.

The potential for an Sₙ1-type mechanism, which would involve the initial formation of a sulfonyl cation (RSO₂⁺), is generally considered unlikely for most sulfonyl chlorides under normal solvolytic conditions. This is due to the high energy and instability of the resulting sulfonyl cation. nih.govresearchgate.net

The elimination-addition pathway involves the deprotonation of the α-carbon (the carbon adjacent to the sulfonyl group) to form a highly reactive sulfene intermediate (RCH=SO₂). This pathway is more likely for alkanesulfonyl chlorides that have α-hydrogens and are subjected to strong bases. Given the structure of this compound, this mechanism could be a possibility under basic conditions.

General Mechanistic Observations from Related Sulfonyl Chlorides:

Studies on benzenesulfonyl chloride and its substituted derivatives have largely supported a concerted Sₙ2 mechanism for hydrolysis and other solvolytic reactions. nih.gov The electronic nature of the substituents on the aromatic ring can influence the reaction rate, but the fundamental mechanism often remains the same. For instance, both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring of benzenesulfonyl chloride have been shown to react via an Sₙ2 pathway. nih.gov

Investigations into the solvolysis of various arenesulfonyl chlorides using the extended Grunwald-Winstein equation have provided quantitative support for the Sₙ2 mechanism. The sensitivity parameters derived from these studies indicate a significant degree of nucleophilic participation from the solvent in the rate-determining step.

While direct experimental data for this compound is not available to construct a specific data table, the following table illustrates the type of data typically collected in mechanistic studies of related sulfonyl chlorides to differentiate between possible mechanisms.

| Mechanistic Probe | Observation for Sₙ1 Mechanism | Observation for Sₙ2 Mechanism | Observation for Elimination-Addition |

| Kinetics | First-order in substrate, zero-order in nucleophile. | First-order in substrate and first-order in nucleophile. | Base-catalyzed, rate dependent on α-proton acidity. |

| Solvent Effects | Rate highly sensitive to solvent ionizing power (Y). | Rate sensitive to both solvent ionizing power (Y) and nucleophilicity (N). | Favored by aprotic solvents and strong, non-nucleophilic bases. |

| Leaving Group Effect | Small leaving group effect. | Significant leaving group effect (k-Br > k-Cl). | Not directly dependent on the sulfonyl leaving group. |

| Stereochemistry | Racemization at a chiral α-carbon. | Inversion of configuration at a chiral α-carbon. | Not applicable for the sulfur center. |

| Intermediates | Carbocation-like sulfonyl cation (RSO₂⁺). | Pentacoordinate transition state. | Sulfene intermediate (RCH=SO₂). |

Based on the extensive research on analogous compounds, it is reasonable to predict that the reactions of this compound with most nucleophiles, especially under neutral or acidic conditions, proceed through an Sₙ2 mechanism . The presence of the β-aryl group is not expected to alter this fundamental pathway, although it may influence the reaction rate through electronic and steric effects. Under strongly basic conditions, the possibility of an elimination-addition mechanism involving a sulfene intermediate should be considered, though this would require experimental verification.

Applications of 2 4 Bromophenyl Ethanesulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic importance of 2-(4-Bromophenyl)ethanesulfonyl chloride lies in its capacity to introduce the 2-(4-bromophenyl)ethylsulfonyl fragment into a target molecule. This fragment can be further elaborated at two distinct sites: the sulfonyl group and the aryl bromide. This bifunctionality enables the construction of diverse and complex molecular frameworks.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key precursor for a variety of sulfur and nitrogen-containing heterocycles. The highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to attack by various nucleophiles, initiating cyclization cascades.

For instance, in reactions with binucleophilic reagents such as amino-thiols or amino-alcohols, the sulfonyl chloride can form sulfonamide and sulfonate ester linkages, respectively, which constitute part of a new heterocyclic ring. Research has shown that related bromophenyl-containing molecules are effective starting materials for synthesizing complex heterocyclic systems like thiazole and triazole derivatives. mdpi.com The general principle involves the reaction of the sulfonyl chloride with an appropriate amine or thiol, followed by subsequent reactions to close the ring, demonstrating the utility of such building blocks in generating diverse heterocyclic scaffolds.

| Reactant Type | Resulting Linkage | Potential Heterocycle |

| Primary/Secondary Amine | Sulfonamide | Azasultams, Thiazines |

| Alcohol/Phenol (B47542) | Sulfonate Ester | Oxasultams, Dioxathianes |

| Hydrazine Derivatives | Sulfonylhydrazide | Thiadiazines |

This table illustrates potential heterocyclic systems that can be accessed using this compound as a building block.

The presence of two distinct reactive centers in this compound makes it an ideal substrate for creating polyfunctionalized molecules. Each site can be addressed with high chemoselectivity, allowing for a stepwise and controlled introduction of different functional groups.

The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles (amines, alcohols, thiols) to form stable sulfonamides, sulfonate esters, and thioesters. wikipedia.org Concurrently, the aryl bromide is a versatile handle for modern cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity is crucial for building molecular complexity. For example, a sulfonamide can be formed first, followed by a Suzuki coupling at the bromide position to introduce a new aryl group, resulting in a highly substituted, polyfunctional product.

| Reactive Site | Reaction Type | Product Functional Group |

| -SO₂Cl | Reaction with amines | Sulfonamide |

| Reaction with alcohols | Sulfonate Ester | |

| -Br | Suzuki Coupling | Biaryl |

| Sonogashira Coupling | Aryl-alkyne | |

| Buchwald-Hartwig Amination | Aryl-amine |

This interactive table outlines the orthogonal reactivity of this compound, enabling the synthesis of polyfunctional molecules.

Utilization as a Reagent for Functional Group Transformation

Beyond its role as a structural component, this compound is also employed as a reagent to facilitate specific chemical conversions. Its reactivity is harnessed to modify existing functional groups, generate transient reactive species, or temporarily mask a functional group during a multi-step synthesis.

Sulfonyl chlorides are direct precursors to sulfonic acids and their corresponding salts. Through hydrolysis, this compound is converted to 2-(4-bromophenyl)ethanesulfonic acid. wikipedia.org This reaction typically proceeds readily in the presence of water. researchgate.netresearchgate.net The resulting sulfonic acid is a strong acid that can be neutralized with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form stable sulfonate salts. These salts often exhibit increased water solubility, a property that can be advantageous in certain applications.

Reaction Scheme: Hydrolysis to Sulfonic Acid Br-C₆H₄-CH₂CH₂-SO₂Cl + H₂O → Br-C₆H₄-CH₂CH₂-SO₃H + HCl

In the presence of a non-nucleophilic base, such as triethylamine, sulfonyl chlorides bearing an α-hydrogen, like this compound, can undergo elimination of hydrogen chloride to generate highly reactive intermediates known as sulfenes (R₂C=SO₂). acs.orgmagtech.com.cn

These sulfenes are potent electrophiles and dienophiles that are typically generated in situ and trapped immediately. acs.org They readily participate in cycloaddition reactions with a variety of unsaturated partners like alkenes and imines. unige.chacs.org For example, a [2+2] cycloaddition with an enamine can yield a four-membered thietane dioxide ring, while a [4+2] cycloaddition with a diene can produce a six-membered sultine derivative. acs.orgsemanticscholar.org This reactivity provides a powerful method for constructing unique sulfur-containing cyclic systems. elsevier.com

In complex, multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a certain functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orglibretexts.org Sulfonyl groups are effective protecting groups for amines due to their ability to decrease the nucleophilicity and basicity of the nitrogen atom by converting it into a stable sulfonamide. chem-station.comyoutube.com

The 2-(4-bromophenyl)ethanesulfonyl group can be installed on a primary or secondary amine by reaction with this compound, typically in the presence of a base. The resulting sulfonamide is robust and stable under a wide range of acidic and basic conditions. chem-station.com While deprotection of arylsulfonamides can be challenging, specific methods have been developed. For instance, certain substituted arylsulfonamides, like the o-nitrobenzenesulfonamides (oNBS), can be cleaved under mild conditions using nucleophiles like thiols, a strategy known as the Fukuyama amine synthesis. chem-station.comgoogle.com This allows for the selective unmasking of the amine at a later stage in the synthetic sequence.

Despite a comprehensive search for information regarding the applications of this compound in the development of polymer-supported reagents and solid-phase synthesis, no specific details, research findings, or methodologies involving this particular compound could be located in the available resources.

General methodologies for the preparation of sulfonyl chloride resins typically involve the sulfonation of pre-formed polymers, such as polystyrene, followed by chlorination, or the polymerization of a sulfonyl chloride-containing monomer. These resins are then utilized in solid-phase synthesis as scaffolds to immobilize substrates or as polymer-supported reagents and scavengers to facilitate reactions and simplify purification processes.

However, the scientific literature and chemical databases reviewed did not yield any specific examples or protocols detailing the use of this compound as a precursor for the synthesis of such polymer-supported reagents or its application in supported reagent chemistry. The requested detailed research findings, data tables, and specific procedures for the preparation of sulfonyl chloride resins from this compound are therefore not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline focusing solely on the chemical compound “this compound” for the specified applications.

Research Applications in Chemical Biology and Medicinal Chemistry Synthetic Focus

Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The synthesis of such probes often requires the incorporation of specific functionalities that can interact with biological targets. 2-(4-Bromophenyl)ethanesulfonyl chloride can serve as a precursor in the multi-step synthesis of these molecular tools. The sulfonyl chloride can be reacted with a variety of nucleophiles, such as amines or alcohols, to introduce the bromophenyl ethyl sulfonyl scaffold into a larger molecule designed to probe a specific biological question. The bromo-substituent on the phenyl ring also offers a handle for further chemical diversification, for instance, through cross-coupling reactions, allowing for the attachment of reporter groups like fluorophores or affinity tags.

Application in Proteomics Research for Biomolecule Modification

The field of proteomics aims to study the entire set of proteins in a biological system. Chemical modification of proteins is a key technique in this area. nih.gov

Covalent labeling is a powerful method to study protein structure, function, and interactions. nih.gov Reagents that can irreversibly bind to specific amino acid residues on a protein's surface provide valuable information about solvent accessibility and conformational changes. Sulfonyl chlorides are known to react with nucleophilic amino acid side chains, such as the epsilon-amino group of lysine. In principle, this compound could be utilized to covalently label proteins. The resulting modification would introduce the 2-(4-bromophenyl)ethylsulfonyl group onto the protein surface. Subsequent analysis, typically using mass spectrometry, could then identify the sites of modification, providing insights into the protein's tertiary structure and the location of reactive residues. nih.gov

Table 1: Potential Reactive Sites for this compound on Proteins

| Amino Acid | Reactive Group | Potential for Covalent Labeling |

| Lysine | ε-amino group | High |

| Tyrosine | Phenolic hydroxyl group | Moderate |

| Serine | Hydroxyl group | Moderate |

| Threonine | Hydroxyl group | Moderate |

| Histidine | Imidazole ring | Possible |

This table is illustrative of the general reactivity of sulfonyl chlorides with amino acid residues and represents a theoretical application for this compound in proteomics.

Role as a Synthetic Intermediate for Pharmaceutical Development

The development of new drugs is a complex process that relies on the synthesis of novel molecular entities. mdpi.com

This compound is classified as a chemical intermediate, indicating its role in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). lookchem.comunvienna.org Its structure contains a sulfonyl group, which is a common feature in many marketed drugs. The compound can be used to introduce the 2-(4-bromophenyl)ethylsulfonyl moiety into a target molecule, which may be a key pharmacophore responsible for the drug's biological activity. The bromine atom also provides a site for further synthetic elaboration to build up the final drug structure.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound, chemists can identify the key structural features required for optimal potency and selectivity. The synthesis of a library of analogues is crucial for SAR studies.

This compound can be a valuable starting material for generating a series of sulfonyl-containing analogues. For example, the sulfonyl chloride can be reacted with a diverse set of amines or alcohols to create a library of sulfonamides or sulfonate esters. The bromine atom on the phenyl ring can also be a point of diversification, allowing for the introduction of various substituents through reactions like Suzuki or Buchwald-Hartwig coupling. The biological evaluation of these analogues can then provide critical information for the design of more potent and selective drug candidates. nih.gov

Exploration in Agrochemical and Specialty Chemical Synthesis

The principles of chemical synthesis that make this compound useful in pharmaceutical research can also be applied to the development of new agrochemicals and specialty chemicals. Many herbicides, insecticides, and fungicides contain sulfonyl groups. The compound could potentially be used as a building block to create novel active ingredients for crop protection. Similarly, in the realm of specialty chemicals, its reactive nature allows for its incorporation into polymers or other materials to impart specific properties.

Advanced Spectroscopic and Computational Approaches in Research

Application of Advanced Spectroscopic Techniques for Mechanistic Studies (Excluding Basic Identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple structural confirmation to unraveling the intricate details of reaction mechanisms. These methods allow for the real-time observation of reacting systems and the identification of transient species that are key to understanding how a reaction proceeds.

In-situ Monitoring of Reaction Kinetics and Pathways

The study of reaction kinetics and the elucidation of reaction pathways for 2-(4-Bromophenyl)ethanesulfonyl chloride can be significantly advanced by in-situ spectroscopic monitoring. Techniques such as Rapid-Scan Fourier Transform Infrared (FT-IR) spectroscopy and Process Analytical Technology (PAT) using Raman spectroscopy enable the continuous tracking of the concentrations of reactants, intermediates, and products throughout a reaction.

For instance, in a nucleophilic substitution reaction involving this compound, the characteristic vibrational frequency of the sulfonyl chloride group (S-Cl) can be monitored. As the reaction progresses, the decrease in the intensity of this band and the concurrent emergence of new bands corresponding to the product (e.g., a sulfonamide or sulfonate ester) provide real-time kinetic data. This data allows for the determination of reaction rates, rate laws, and the influence of various parameters like temperature and catalyst concentration. Such studies are crucial for optimizing reaction conditions and ensuring process safety and efficiency.

Table 1: Illustrative In-situ Spectroscopic Monitoring of a Hypothetical Sulfonamide Formation

| Time (s) | Reactant Peak Intensity (S-Cl stretch) | Product Peak Intensity (S-N stretch) | Reaction Progress (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 30 | 0.85 | 0.15 | 15 |

| 60 | 0.72 | 0.28 | 28 |

| 120 | 0.51 | 0.49 | 49 |

| 300 | 0.20 | 0.80 | 80 |

| 600 | 0.05 | 0.95 | 95 |

Note: This data is illustrative to demonstrate the principle of in-situ monitoring.

Characterization of Novel Intermediates Formed from this compound

Reactions involving sulfonyl chlorides can proceed through various short-lived intermediates. For example, in the presence of a non-nucleophilic base, this compound could potentially undergo an elimination reaction to form a highly reactive sulfene (B1252967) intermediate (4-bromophenylethenylidene)sulfane dioxide. The direct observation and characterization of such transient species are challenging but can be achieved using specialized techniques.

One powerful method is low-temperature NMR spectroscopy, where the reaction is slowed down sufficiently to allow for the detection of intermediates that would be too fleeting at ambient temperatures. Additionally, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with a reaction-quench system, can be used to "trap" and detect reactive intermediates by ionizing them directly from the reaction mixture. The identification of these intermediates is fundamental to confirming or refuting proposed reaction mechanisms.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into the electronic properties and energetic landscapes of reactions involving this compound.

Quantum Chemical Calculations (e.g., DFT, NBO Analysis) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum chemical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can determine the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.

The calculated electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, identifying the sulfur atom of the sulfonyl chloride group as a primary electrophilic site, susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge distribution on each atom and describing the key orbital interactions. ijcce.ac.irmdpi.com For example, NBO analysis can highlight the significant polarization of the S-Cl bond, explaining its high reactivity.

Table 2: Hypothetical DFT/NBO Calculation Results for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability (localized on the bromophenyl ring) |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability (localized on the S-Cl antibonding orbital) |

| NBO Charge on Sulfur | +1.8 e | Confirms the high electrophilicity of the sulfur atom |

| NBO Charge on Chlorine | -0.4 e | Shows significant polarization of the S-Cl bond |

Note: These values are hypothetical examples based on typical results for similar molecules.

Prediction of Reaction Outcomes and Selectivity

Theoretical calculations are invaluable for predicting the feasibility and selectivity of potential reactions. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are likely to form under kinetic or thermodynamic control. For this compound reacting with a nucleophile that has multiple reactive sites, DFT can be used to model the transition states for attack at each site. The pathway with the lower activation energy barrier will be the favored one, thus predicting the regioselectivity of the reaction. This predictive power accelerates the discovery of new reactions and the optimization of existing ones.

Molecular Modeling of Interactions in Reaction Environments

The environment in which a reaction takes place, particularly the solvent, can have a profound impact on its rate and outcome. Molecular modeling, including simulations like molecular dynamics (MD) or the use of implicit solvent models in quantum chemical calculations, can be used to study the interaction between this compound and solvent molecules. researchgate.net These models can simulate how solvent molecules arrange themselves around the reactant and the transition state, and how this solvation affects the energy profile of the reaction. researchgate.net Understanding these interactions is key to rational solvent selection for optimizing chemical processes. For example, modeling can show how polar aprotic solvents might stabilize a charged transition state, thereby accelerating a nucleophilic substitution reaction.

Future Perspectives and Emerging Research Areas

Innovations in Sustainable and Environmentally Benign Synthesis of Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and produce significant waste, prompting a shift towards greener alternatives. Future research on the synthesis of 2-(4-Bromophenyl)ethanesulfonyl chloride is expected to focus on adopting these sustainable practices.

One promising avenue is the use of bleach (sodium hypochlorite) as an oxidizing agent in a process known as bleach-mediated oxidative chlorosulfonation. This method is environmentally friendly, utilizes readily available reagents, and simplifies purification, making it a cleaner and more economical choice. Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from the corresponding alkyl halides. This method is scalable and avoids hazardous reagents like chlorine gas. Furthermore, the byproduct, succinimide (B58015), can be recycled back into NCS, adding to the sustainability of the process.

Photocatalysis represents another frontier in the sustainable synthesis of sulfonyl chlorides. Visible-light-mediated reactions, for instance, can offer mild reaction conditions and high functional group tolerance. The application of heterogeneous photocatalysts, such as potassium poly(heptazine imide), could allow for the synthesis of a wide range of sulfonyl chlorides with easy catalyst recovery and reuse. Adopting such photocatalytic methods for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Methods for Sulfonyl Chlorides

| Feature | Traditional Methods | Sustainable Methods |

|---|---|---|

| Reagents | Often harsh and toxic (e.g., chlorine gas) | Milder and more benign (e.g., bleach, NCS) |

| Conditions | Often require high temperatures and pressures | Mild conditions (e.g., room temperature, visible light) |

| Byproducts | Often hazardous and difficult to manage | Can be recyclable or less harmful |

| Scalability | Can be challenging due to safety concerns | Often more amenable to safe scaling |

Development of Novel Catalytic Systems for Targeted Transformations

The development of advanced catalytic systems is set to revolutionize the way sulfonyl chlorides like this compound are used in synthesis. These catalysts can offer unprecedented control over reactivity and selectivity, enabling the construction of complex molecules with high precision.

In recent years, transition-metal catalysis has emerged as a powerful tool for sulfonyl chloride transformations. For example, copper-catalyzed cross-coupling reactions have been developed to form C-S bonds, allowing for the synthesis of diaryl thioethers from arylsulfonyl chlorides and aryl boronic acids. The application of such catalytic systems to this compound could open up new pathways for creating novel sulfur-containing compounds.

Peptide-based catalysts are also gaining attention for their ability to mediate enantioselective reactions. A tetrapeptide catalyst, for instance, has been shown to be effective in the enantioselective sulfonylation of diol substrates. Applying similar chiral catalysts to reactions involving this compound could enable the synthesis of chiral sulfonates and other stereochemically defined molecules, which are of significant interest in medicinal chemistry.

Furthermore, photocatalysis is not only relevant for synthesis but also for the functionalization of sulfonyl chlorides. As a source of alkyl and aryl radicals, sulfonyl chlorides can participate in a variety of photocatalytic coupling reactions, expanding their synthetic utility.

Integration into Automated and High-Throughput Synthetic Platforms

The integration of chemical synthesis into automated and high-throughput platforms is a key trend in modern chemistry, aimed at accelerating discovery and optimizing processes. For the production and application of this compound, these technologies offer significant advantages in terms of safety, efficiency, and scalability.

Continuous flow chemistry is particularly well-suited for the synthesis of sulfonyl chlorides, as it allows for precise control over reaction parameters and enhances the safety of handling highly exothermic reactions. Flow reactors can minimize the volume of hazardous reagents at any given time, thereby reducing the risks associated with thermal runaway. Automated continuous systems, incorporating continuous stirred-tank reactors (CSTRs) and real-time monitoring, have been developed for the scalable production of aryl sulfonyl chlorides. Such systems have demonstrated significant improvements in process consistency, reliability, and spacetime yield. Implementing a continuous flow process for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process.

High-throughput screening methodologies can also be employed to rapidly explore the reaction space of this compound. By reacting it with a diverse library of nucleophiles in a parallel format, new derivatives with interesting biological or material properties can be quickly identified. This approach, combined with automated purification and analysis, can significantly accelerate the discovery of new functional molecules.

Expansion of Applications in Materials Science and Functional Molecule Design

Organosulfur compounds are finding increasing applications in materials science and the design of functional molecules, and this compound is well-positioned to contribute to these fields. The sulfonyl group is a versatile functional moiety that can impart unique electronic and structural properties to molecules.

In materials science, the sulfonyl group is a key component of many high-performance polymers, such as polysulfones. These materials are known for their thermal stability and mechanical strength. The presence of a bromine atom in this compound offers a handle for further functionalization, for example, through cross-coupling reactions, allowing for the creation of novel polymers with tailored properties. Organosulfur compounds are also being explored for applications in nanoscale electronics and thin films.

In the realm of functional molecule design, the sulfonyl group is a common feature in many pharmaceuticals and agrochemicals. It can act as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. The unique combination of the sulfonyl chloride and bromophenyl groups in this compound makes it a valuable building block for the synthesis of new bioactive compounds. Its derivatives could be explored for a wide range of applications, from medicinal chemistry to the development of new organic electronic materials.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Synthesis of novel polymers | The sulfonyl group provides stability, and the bromine atom allows for further functionalization. |

| Development of functional thin films | Organosulfur compounds are known to self-assemble on surfaces. | |

| Medicinal Chemistry | Design of new drug candidates | The sulfonamide moiety is a common feature in many drugs, and the bromophenyl group can be used to tune activity. |

| Organic Electronics | Creation of new semiconductor materials | The electronic properties of the molecule can be tailored through chemical modification. |

Q & A

Q. What critical safety precautions are necessary when handling 2-(4-Bromophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., local exhaust ventilation, enclosed systems) over personal protective equipment (PPE) to minimize exposure . If PPE is required, use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Store the compound in a cool, dry, well-ventilated area away from water, oxidizing agents, and bases to prevent violent reactions . Implement strict hygiene protocols: wash hands immediately after handling, decontaminate work surfaces, and use dedicated lab clothing laundered by trained personnel .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A validated route involves chlorosulfonylation of 4-bromostyrene derivatives using sulfuryl chloride (SOCl) under inert conditions. For example, (E)-2-(4-bromophenyl)ethenesulfonyl chloride was synthesized with 89% yield via this method, requiring strict temperature control (0–5°C) and anhydrous solvents . Alternative approaches may include functionalization of 4-bromophenyl ethane precursors with chlorosulfonic acid, though yields and purity depend on stoichiometric optimization.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis. Monitor moisture levels using desiccants (e.g., silica gel) and avoid proximity to oxidizing agents (e.g., peroxides) or bases (e.g., NaOH) . Regularly inspect containers for leaks or discoloration, which may indicate decomposition.

Advanced Research Questions

Q. How can the chlorosulfonylation reaction be optimized to maximize yield and minimize byproducts?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) . Key factors include:

- Temperature : Maintain sub-ambient conditions (0–10°C) to suppress side reactions like sulfone formation .

- Solvent : Use dichloromethane or chloroform for better solubility of intermediates.

- Catalysis : Introduce catalytic Lewis acids (e.g., FeCl) to accelerate sulfonyl chloride formation .

Monitor reaction progress via TLC or in situ FTIR to terminate the reaction at peak product concentration.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm regiochemistry (e.g., coupling constants for E/Z isomers in ethenesulfonyl derivatives) .

- Purity Assessment : Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acids).

- Crystallography : X-ray diffraction can resolve stereochemical ambiguities in sulfonamide derivatives .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

- Methodological Answer :

- Scavenging Agents : Add molecular sieves or triethylamine to trap HCl gas released during reactions .

- Process Control : Use flow chemistry to limit exothermic risks and improve mixing efficiency.

- Waste Management : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.